molecular formula C20H21N3O4 B5667198 N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(1H-pyrazol-1-ylmethyl)-2-furamide

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(1H-pyrazol-1-ylmethyl)-2-furamide

Cat. No. B5667198
M. Wt: 367.4 g/mol
InChI Key: BLWLCSAFPJLYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to a class of organic molecules that often exhibit significant biological or chemical activity. Compounds with similar structures, such as chromene derivatives, have been explored for various properties including their potential as pharmacological agents, their chemical reactivity, and their use in synthesizing more complex chemical entities.

Synthesis Analysis

Synthesis of complex molecules like this often involves multi-step organic reactions, starting from simpler precursor molecules. Techniques might include nucleophilic substitution reactions, ring-closure strategies, and functional group transformations. For example, synthesis approaches for chromene derivatives often involve cyclization reactions where a precursor molecule undergoes a transformation to form the chromene ring system (Halim & Ibrahim, 2022).

properties

IUPAC Name

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(pyrazol-1-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-25-17-5-2-4-15-10-14(13-26-19(15)17)11-21-20(24)18-7-6-16(27-18)12-23-9-3-8-22-23/h2-9,14H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWLCSAFPJLYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)CNC(=O)C3=CC=C(O3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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